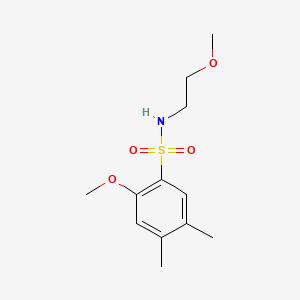

2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide

Description

2-Methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 4,5-dimethyl-substituted aromatic ring, a methoxy group at the 2-position, and a sulfonamide functional group linked to a 2-methoxyethylamine moiety. While direct synthetic or biological data for this compound are absent in the provided evidence, structural analogs (e.g., antifungal boronic acids with methoxyethyl phenoxy groups in ) imply that its functional groups may confer bioactivity or stability in specialized applications .

Properties

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-9-7-11(17-4)12(8-10(9)2)18(14,15)13-5-6-16-3/h7-8,13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBRAISQQWHGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide typically involves the reaction of 4,5-dimethylbenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-Methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The methoxy and ethyl groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Compounds

*Calculated based on structural formulas.

Research Findings and Hypotheses

- Antifungal Potential: The structural similarity to ’s boronic acid inhibitors suggests that the target compound could inhibit fungal enzymes (e.g., HDACs) via sulfonamide-methoxyethyl interactions, though in vitro validation is needed .

- Solubility and Stability : The methoxyethyl group may enhance aqueous solubility compared to purely alkyl-substituted sulfonamides, as seen in ionic liquids () .

Biological Activity

2-Methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes methoxy and ethyl groups attached to a benzene ring with a sulfonamide moiety. This configuration suggests possible interactions with various biological targets, including enzymes and receptors.

The synthesis of this compound typically involves the reaction of 4,5-dimethylbenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base like triethylamine. The reaction is generally conducted in an organic solvent such as dichloromethane at low temperatures to optimize yield and control the reaction rate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity or modulating receptor functions. The methoxy and ethyl substituents enhance the compound's stability and bioavailability, making it a suitable candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to bind effectively to enzymes involved in various biochemical pathways. For instance, studies have explored its potential as an inhibitor of neurotransmitter transporters, which are crucial in neurological conditions .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects. This activity could be beneficial in treating conditions characterized by excessive inflammation, although further research is necessary to elucidate the underlying mechanisms and efficacy.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives similar to this compound:

- Study on Neurotransmitter Transporters : A study examined various sulfonamide derivatives for their inhibitory potency on mGAT (monosodium glutamate transporters). Results indicated that modifications similar to those found in this compound enhanced selectivity and potency against specific transporter subtypes .

- Antimicrobial Screening : Another research effort screened multiple sulfonamides for antimicrobial activity against gram-positive and gram-negative bacteria. The findings suggested that certain structural features contributed to increased antibacterial efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other related compounds highlights its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methoxy-N-(2-methoxyethyl) ethanamine | Ethyl group + methoxy | Limited enzyme inhibition |

| N,N-Bis(2-methoxyethyl) amine | Two ethyl groups | Low antimicrobial activity |

| 4-Methoxy-N,N-dimethyl-benzenesulfonamide | Dimethyl substitution | Moderate enzyme inhibition |

Q & A

Q. Q1: What are the key steps and conditions for synthesizing 2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with sulfonation of the benzene ring followed by nucleophilic substitution to introduce the methoxyethylamine group. Key steps include:

- Sulfonation: Requires anhydrous conditions to prevent hydrolysis of sensitive intermediates, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Coupling Reactions: Methoxyethylamine is introduced via nucleophilic substitution, often catalyzed by Lewis acids (e.g., AlCl₃) to enhance electrophilicity .

- Optimization: Reaction temperature (typically 60–80°C) and solvent polarity significantly impact yield and purity. For example, DMF improves solubility of polar intermediates .

Post-synthesis, structural confirmation is achieved through ¹H/¹³C NMR (to verify methoxy and sulfonamide groups) and mass spectrometry (for molecular weight validation) .

Advanced Reaction Optimization

Q. Q2: How can solvent choice and catalysts influence reaction pathways during synthesis?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DCM) stabilize charged intermediates in sulfonation and substitution steps, reducing side reactions. Non-polar solvents may lead to incomplete reactions .

- Catalysts: Lewis acids like AlCl₃ enhance electrophilic aromatic substitution by activating the sulfonyl chloride group, while base catalysts (e.g., triethylamine) neutralize HCl by-products, improving reaction efficiency .

- By-Product Mitigation: Design of experiments (DoE) methods, such as factorial designs, help identify optimal temperature and reagent ratios to minimize impurities .

Structural and Functional Analysis

Q. Q3: What advanced techniques resolve contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from impurities or assay variability. Strategies include:

- High-Resolution LC-MS: Confirms compound purity (>95%) and identifies degradation products .

- Dose-Response Curves: EC₅₀/IC₅₀ comparisons across studies clarify potency variations .

- Target-Specific Assays: Enzymatic inhibition assays (e.g., kinase profiling) validate mechanistic hypotheses, distinguishing direct target interactions from off-target effects .

Biological Activity Profiling

Q. Q4: How is the compound’s interaction with biological targets evaluated?

Methodological Answer:

- In Vitro Binding Assays: Surface plasmon resonance (SPR) or fluorescence polarization quantify affinity for receptors/enzymes .

- Cellular Uptake Studies: Radiolabeled analogs (e.g., ³H or ¹⁴C) track intracellular accumulation, critical for assessing bioavailability .

- Pharmacokinetic Profiling: Microsomal stability assays (e.g., liver microsomes) predict metabolic clearance, while CYP450 inhibition screens assess drug-drug interaction risks .

Structure-Activity Relationship (SAR) Studies

Q. Q5: Which structural modifications enhance selectivity and potency?

Methodological Answer:

- Methoxy Group Positioning: Moving the methoxy group from the 4- to 5-position on the benzene ring increases steric hindrance, improving receptor selectivity .

- Sulfonamide Substituents: Introducing electron-withdrawing groups (e.g., -CF₃) enhances enzyme inhibition by stabilizing sulfonamide-target hydrogen bonds .

- Ethyl Chain Length: Extending the methoxyethyl group improves membrane permeability, as shown in logP measurements .

Stability and Degradation Pathways

Q. Q6: How do reaction conditions affect the compound’s stability during storage?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C), guiding storage at 4°C in inert atmospheres .

- Hydrolytic Degradation: Accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–10) reveal susceptibility to hydrolysis at the sulfonamide group under acidic conditions .

- Light Sensitivity: UV-Vis spectroscopy detects photodegradation products; amber glass vials are recommended for long-term storage .

Computational and Experimental Synergy

Q. Q7: How can molecular modeling guide experimental design for this compound?

Methodological Answer:

- Docking Simulations: Predict binding modes to targets like cyclooxygenase-2 (COX-2), prioritizing synthesis of derivatives with higher docking scores .

- QM/MM Calculations: Elucidate reaction mechanisms (e.g., sulfonamide formation) to optimize catalyst selection .

- ADMET Prediction: Tools like SwissADME forecast bioavailability and toxicity, reducing reliance on trial-and-error testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.